N,N-dimethylazetidin-3-amine
CAS No.: 138022-85-2
Cat. No.: VC7856388
Molecular Formula: C5H12N2
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138022-85-2 |
---|---|
Molecular Formula | C5H12N2 |
Molecular Weight | 100.16 g/mol |
IUPAC Name | N,N-dimethylazetidin-3-amine |
Standard InChI | InChI=1S/C5H12N2/c1-7(2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | IRQWCOFOSMREBQ-UHFFFAOYSA-N |
SMILES | CN(C)C1CNC1 |
Canonical SMILES | CN(C)C1CNC1 |
Introduction
Structural and Molecular Characteristics
N,N-Dimethylazetidin-3-amine belongs to the azetidine class of heterocyclic compounds, characterized by a saturated four-membered ring containing one nitrogen atom. The molecular formula is C5H12N2, with a molecular weight of 100.16 g/mol for the free base. Its hydrochloride (CAS 935670-07-8) and dihydrochloride (CAS 124668-49-1) salts are commonly used in research, with molecular weights of 136.62 g/mol and 173.09 g/mol, respectively .
Spectroscopic Characterization
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1H NMR (D2O): Peaks at δ 4.50–4.41 (m, 5H) for azetidine protons and δ 2.84 (s, 6H) for dimethylamino groups.
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13C NMR: Azetidine carbons appear at δ 50–60 ppm, while methyl carbons resonate at δ 35–40 ppm .
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Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 101.1 (free base) and [M+2HCl]+ at m/z 174.0 (dihydrochloride).
Conformational Stability
The azetidine ring adopts a puckered conformation to alleviate angle strain, with calculated dihedral angles of 15–25° for optimal bioactivity in central nervous system (CNS)-targeting analogs . Density Functional Theory (DFT) studies reveal that methyl substitution enhances ring stability by reducing torsional strain .
Synthetic Methodologies
Nucleophilic Substitution
The free base is synthesized via nucleophilic substitution of halogenated azetidines (e.g., 3-chloroazetidine) with dimethylamine under inert conditions (argon atmosphere). Yields reach 65–75% when conducted in dioxane at 80–100°C .
Reaction Conditions:
Reactant | Solvent | Temperature | Catalyst | Yield |
---|---|---|---|---|
3-Chloroazetidine | Dioxane | 80°C | DIPEA | 65% |
3-Bromoazetidine | THF | 100°C | K2CO3 | 72% |
Reductive Amination
Microwave-assisted reductive amination of azetidin-3-one with dimethylamine and sodium cyanoborohydride in methanol achieves 70–80% yields within 30 minutes at 150°C. This method is preferred for scalability and reduced side-product formation.
Salt Formation
The hydrochloride salt is produced by treating the free base with hydrochloric acid (1:1 molar ratio) in ethanol at 0–5°C, yielding >95% pure product . The dihydrochloride form requires excess HCl and recrystallization from isopropanol .
Reactivity and Chemical Transformations
Oxidation Reactions
N,N-Dimethylazetidin-3-amine undergoes oxidation to form N-oxide derivatives. Hydrogen peroxide (H2O2) in ethanol at 25°C produces the N-oxide in 85% yield, while potassium permanganate (KMnO4) under acidic conditions causes ring cleavage.
Oxidation Pathways:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
H2O2 | Ethanol, 25°C, 6h | N,N-Dimethylazetidine-3-amine N-oxide | 85% |
KMnO4 | H2O, pH 2, 50°C, 3h | Linear amine derivatives | 60% |
Reduction and Ring-Opening
Catalytic hydrogenation (H2/Pd-C) at 1–3 atm pressure opens the azetidine ring, yielding linear secondary amines. Lithium aluminum hydride (LiAlH4) selectively reduces the ring without affecting the dimethylamino group.
Biological Activity and Pharmacological Applications
Histamine H3 Receptor (H3R) Modulation
N,N-Dimethylazetidin-3-amine serves as a key pharmacophore in H3R agonists. In a landmark study, derivative VUF16839 (14d) exhibited nanomolar affinity (pKi = 8.5) and potent agonist activity (pEC50 = 9.5), surpassing histamine’s efficacy .
H3R Agonist Structure-Activity Relationship (SAR):
Compound | R1 | R2 | pKi | pEC50 | Intrinsic Activity (α) |
---|---|---|---|---|---|
14d | H | nPr | 8.5 | 9.5 | 1.2 |
14b | H | Me | 8.2 | 8.9 | 1.1 |
Histamine | - | - | 7.9 | 8.6 | 1.0 |
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus.
Antimicrobial Profile:
Microbial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
The compound inhibits acetylcholinesterase (AChE) with an IC50 of 12.3 μM, reducing glutamate-induced neuronal death by 40% in cortical neuron models. Mechanistic studies attribute this to oxidative stress modulation and caspase-3 inhibition.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is integral to synthesizing 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, non-imidazole H3R agonists with improved blood-brain barrier permeability .
Material Science
Its strained ring facilitates polymerization into polyazetidines, used as epoxy hardeners with glass transition temperatures (Tg) of 120–150°C .
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